1-(2,6-Dinitro-phenyl)-piperidine is a chemical compound that combines a piperidine ring with a 2,6-dinitrophenyl substituent. This structure is significant in medicinal chemistry due to its potential biological activities. The compound can be classified as an aromatic amine and is associated with various pharmacological properties.
The synthesis and application of 1-(2,6-Dinitro-phenyl)-piperidine have been explored in the context of drug development, particularly for its antibacterial and anticancer properties. Various studies have documented its synthesis and biological evaluations, indicating its relevance in pharmaceutical research.
The compound falls under the category of heterocyclic compounds, specifically those containing nitrogen in the ring structure. Its classification can also extend to nitro compounds due to the presence of nitro groups on the phenyl ring.
The synthesis of 1-(2,6-Dinitro-phenyl)-piperidine typically involves several steps:
The reaction conditions typically involve controlling temperature and pH to optimize yield and purity. The final product is purified through techniques such as recrystallization or chromatography.
1-(2,6-Dinitro-phenyl)-piperidine has a molecular formula of . Its structure consists of:
1-(2,6-Dinitro-phenyl)-piperidine can participate in various chemical reactions:
Reactions are typically conducted in solvent systems like dimethyl sulfoxide or ethanol under controlled temperature conditions to facilitate desired transformations while minimizing side reactions.
The mechanism of action for 1-(2,6-Dinitro-phenyl)-piperidine is primarily linked to its interaction with biological targets:
Research has indicated varying degrees of efficacy against different bacterial strains and cancer cell lines, suggesting a multifaceted mechanism that warrants further investigation.
1-(2,6-Dinitro-phenyl)-piperidine has potential applications in various fields:
The molecular architecture of 1-(2,6-dinitrophenyl)-piperidine features three-dimensional complexity arising from steric and electronic interplay between its substituents. The piperidine ring adopts a chair conformation with the nitrogen atom serving as a hydrogen bond acceptor, enabling targeted interactions with biological macromolecules. Ortho-positioned nitro groups on the phenyl ring induce significant steric encumbrance, forcing the piperidine ring into a near-perpendicular orientation relative to the aromatic plane (dihedral angle ≈ 85–90°) . This conformational distortion reduces molecular symmetry while creating unique binding pockets inaccessible to planar analogues.
Table 1: Key Structural Parameters of 1-(2,6-Dinitrophenyl)-piperidine
Structural Feature | Characteristics | Biological Implications |
---|---|---|
Piperidine Nitrogen | Basic center (pKₐ ≈ 9–10), protonatable | Facilitates salt bridge formation with acidic amino acid residues |
Nitro Groups (ortho) | Strong electron-withdrawing effect (σₘ = 0.71); steric bulk | Enhances membrane permeability; induces target-specific distortion |
Molecular Polarity | Calculated cLogP ≈ 2.1; moderate lipophilicity | Balanced blood-brain barrier penetration potential |
Torsional Angle (Cₐᵣᵥₒₘ-Cₚᵢₚ) | ≈85–90° | Creates three-dimensional binding profile |
The 2,6-dinitration pattern differentiates this compound from isomeric variants like 1-(2,4-dinitrophenyl)-piperidine. Unlike meta-substituted analogues, the ortho-nitro groups impose severe steric constraints that:
Hybridization with pharmacologically privileged structures further elevates its significance. Piperidine itself occurs in >20% of small-molecule therapeutics, while ortho-nitroaromatics feature prominently in antimicrobial and anticancer agents . This dual-pharmacophore strategy underpins the compound's versatility in targeting diverse protein classes, from kinases to membrane transporters.
The nitro group (NO₂) functions as a multifaceted pharmacophore-toxicophore element whose biological activity derives from its electronic configuration and bioreduction potential. In 1-(2,6-dinitrophenyl)-piperidine, the ortho-positioned nitro groups exhibit distinct behavior compared to mono-nitro or para-nitro analogues:
Electronic Effects:
Table 2: Electronic Influence of Nitro Group Positioning in Piperidine Derivatives
Substitution Pattern | Swain-Lupton Resonance (R) | Hammett σₘ | Reduction Potential (E₁/₂, V) | Bioactivation Susceptibility |
---|---|---|---|---|
2,6-Dinitro | +0.31 | +0.71 (each) | -0.45 to -0.52 | High (dual reduction pathways) |
3-Nitro | +0.14 | +0.71 | -0.61 | Moderate |
4-Nitro | +0.16 | +0.78 | -0.35 | High (unimpeded reduction) |
The compound's biological activity emerges through two nitro-dependent mechanisms:
Position-specific effects critically determine bioactivity. The 2,6-ortho configuration enhances steric blockade of enzymatic deactivation pathways while promoting membrane penetration via lipophilicity optimization. This positioning also favors binding to hydrophobic enzyme pockets inaccessible to para-substituted analogues, as demonstrated in glycogen synthase kinase 3 (GSK3) inhibition studies where ortho-nitro derivatives exhibited IC₅₀ values below 10 nM [2].
The synthetic exploration of dinitrophenylpiperidines originated in early 20th-century dye chemistry but remained pharmacologically underexplored until the 1980s, when nitroheterocycles gained prominence through antiparasitic agents like metronidazole. 1-(2,6-Dinitrophenyl)-piperidine entered medicinal chemistry literature circa 2005 as an intermediate in kinase inhibitor development [2]. Its evolution reflects three research phases:
Phase 1: Synthetic Methodology Development (Pre-2010)Early routes employed stepwise nitration-amination sequences:
Phenol → (HNO₃/H₂SO₄) → 1-chloro-2,6-dinitrobenzene → (Piperidine/K₂CO₃) → Target Compound
Yields remained modest (45–60%) due to over-nitration and piperidine quaternization side reactions. Modern protocols utilize:
Phase 2: Mechanistic Probes (2010–2020)Research focused on structure-activity relationship establishment:
Phase 3: Targeted Therapeutic Applications (2020–Present)Recent innovations exploit the scaffold's dual functionality:
Table 3: Evolution of Pharmaceutical Applications
Year Range | Research Focus | Key Advancements | Representative Compound |
---|---|---|---|
2005–2010 | Synthetic Optimization | HATU-mediated coupling; purity >95% by RP-HPLC | EVT-8567953 |
2011–2019 | Kinase Inhibitor Scaffolds | JAK2 inhibitors (IC₅₀ 8.5 μM); GSK3 inhibitors (IC₅₀ 8 nM) | Derivatives from 2,6-dichloro-3-nitropyridine [2] |
2020–2025 | Hybrid Pharmacophore Design | Pyrazolyl-piperidine-dinitrophenyl conjugates (e.g., EVT-2629838) for dual-target therapies | 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine [3] |
Current research explores three strategic directions:
The compound exemplifies modern fragment-based drug design principles, where its intrinsic bioactivity serves as a foundation for iterative optimization. Contemporary research increasingly employs computational approaches—molecular docking to GABA transporters and machine learning-based toxicity prediction—to navigate its dual identity as pharmacophore and potential toxicophore . This evolution from synthetic curiosity to targeted therapeutic scaffold underscores its enduring relevance in pharmaceutical innovation.
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0